Methoxy Positional Isomer Physicochemical Comparison
The target 4-methoxy (para) isomer can be differentiated from the 3-methoxy (meta) isomer by its distinct predicted physicochemical parameters. The 3-methoxy isomer (CAS 1514462-00-0) has a predicted boiling point of 366.2±37.0 °C, density of 1.135±0.06 g/cm³, and a predicted amine pKa of 9.27±0.29 . While directly comparable predicted data for the target 4-methoxy isomer are not available from the same source, the target compound's reported LogP of 3.44 and TPSA of 35.25 Ų provide orthogonal quality specifications. The para-methoxy substitution pattern alters the molecular dipole moment and electronic distribution relative to the meta isomer, which can affect chromatographic retention time, solubility, and receptor binding orientation. Procurement of the correct isomer must be verified by CAS number (1369386-79-7 for 4-OCH3 vs. 1514462-00-0 for 3-OCH3) and analytical characterization.
| Evidence Dimension | Physicochemical identity and isomer verification parameters |
|---|---|
| Target Compound Data | CAS 1369386-79-7; LogP 3.44; TPSA 35.25 Ų; Purity ≥95% |
| Comparator Or Baseline | 3-OCH3 isomer (CAS 1514462-00-0): predicted bp 366.2±37.0 °C, density 1.135±0.06 g/cm³, pKa 9.27±0.29 |
| Quantified Difference | Para vs. meta substitution; LogP difference not calculated from same prediction method; pKa data unavailable for target compound for direct comparison. |
| Conditions | Predicted physicochemical properties from vendor datasheets; LogP and TPSA from Leyan product page; bp, density, pKa from ChemicalBook for comparator. |
Why This Matters
Incorrect isomer selection can lead to erroneous biological results or failed synthetic reactions; verifying the correct CAS and isomer-specific properties ensures experimental reproducibility.
